Methyl 1,4-oxazepane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

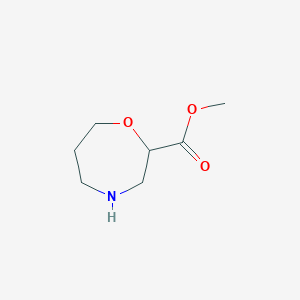

2D Structure

Properties

IUPAC Name |

methyl 1,4-oxazepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIGDQYWERITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198201 | |

| Record name | 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-57-9 | |

| Record name | 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Methyl 1,4-oxazepane-2-carboxylate?

An In-Depth Technical Guide to the Structure of Methyl 1,4-oxazepane-2-carboxylate

Executive Summary

This compound is a heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal chemistry. This guide provides a detailed examination of its molecular structure, including its core components, stereochemistry, and conformational analysis. We will delve into the spectroscopic techniques used for its characterization, offering insights into how its three-dimensional architecture is elucidated and validated. This document is intended for researchers, chemists, and drug development professionals who utilize such scaffolds as building blocks for novel therapeutic agents.

Introduction to the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position.[1] This arrangement distinguishes it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as containing distinct ether and secondary amine functionalities within a flexible seven-membered ring.[2] This structural motif is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including potential as antimicrobial agents and therapeutics for central nervous system disorders.[3][4] this compound serves as a key chiral building block, providing a versatile entry point for the synthesis of more complex molecules.[3]

Molecular Structure and Identification

The fundamental identity of this compound is defined by its specific arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a methyl carboxylate (-COOCH₃) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of this compound with atom numbering. *C2 is a chiral center.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1141669-57-9 (Free Base) | |

| 2070896-56-7 (Hydrochloride Salt) | [3] | |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | [5] |

| Canonical SMILES | COC(=O)C1CNCCCO1 | [3] |

| InChI | InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3 | [3] |

| InChIKey | PGHHLDJHDDIJSA-UHFFFAOYSA-N | [3] |

Detailed Structural Analysis

A thorough understanding of this molecule requires looking beyond its 2D representation to its three-dimensional conformation and stereochemistry.

The 1,4-Oxazepane Core Conformation

Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair form generally being the most energetically favorable.[1][4] This contrasts with the planar structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings. The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the more labile aminal-like linkage found in 1,3-oxazepanes.[2]

Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

Stereochemistry at the C2 Position

The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (O1), the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers:

-

(R)-Methyl 1,4-oxazepane-2-carboxylate

-

(S)-Methyl 1,4-oxazepane-2-carboxylate

The specific stereochemistry is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles. Synthesis of this compound often starts from chiral precursors, such as amino acids, to produce a single enantiomer.[3][4]

Spectroscopic Characterization and Structural Elucidation

The precise structure and conformation of this compound are confirmed through a combination of modern spectroscopic techniques. This multi-faceted approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the constitution and conformation of organic molecules.[4] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify the types and number of protons and carbons.

-

2D NMR Acquisition: Perform key 2D experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and map the connectivity of the ring's CH₂ groups.

-

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, which are crucial for connecting fragments (e.g., linking the ester methyl protons to the carbonyl carbon).

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides definitive proof of conformation and relative stereochemistry.[4]

-

Table 2: Predicted NMR Data

| Atom(s) | Technique | Expected Chemical Shift (δ, ppm) | Key Information |

| -COOCH₃ | ¹H NMR | 3.6 - 3.8 | Sharp singlet, 3H integration. |

| Ring CH₂ protons | ¹H NMR | 2.5 - 4.5 | Complex multiplets due to diastereotopicity and coupling. |

| C2-H | ¹H NMR | 4.0 - 4.5 | Doublet of doublets, coupled to C3 protons. |

| N-H | ¹H NMR | 1.5 - 3.0 | Broad singlet, may exchange with D₂O. |

| C=O (Ester) | ¹³C NMR | 170 - 175 | Carbonyl carbon, confirms ester presence. |

| -COOCH₃ | ¹³C NMR | 51 - 53 | Methyl carbon of the ester. |

| C2 | ¹³C NMR | 55 - 65 | Carbon of the stereocenter. |

| Ring CH₂ carbons | ¹³C NMR | 40 - 75 | Multiple signals corresponding to the ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the purity of the compound, often coupled with liquid chromatography (LC-MS).[3]

-

Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

-

Expected m/z: For the free base (C₇H₁₃NO₃, MW = 159.18), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 160.09.

Synthesis and Reactivity Insights

Understanding the structure provides a foundation for predicting its chemical behavior and designing synthetic routes.

General Synthetic Workflow

The synthesis of this compound often involves the formation of the seven-membered ring through intramolecular cyclization. A common strategy begins with a protected amino acid derivative which undergoes reactions to build the necessary chain before a final ring-closing step.

Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

Chemical Reactivity

The structure contains several reactive sites:

-

Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or participate in other N-centered reactions.

-

Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced or converted to an amide.

-

Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

Conclusion

The structure of this compound is defined by a flexible, low-strain seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules in the field of drug discovery.

References

- EvitaChem. This compound Hydrochloride. EvitaChem.

- PubChem. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. National Center for Biotechnology Information.

- ChemBK. 1,4-oxazepane. ChemBK.

- PubChem. 1,4-Oxazepane. National Center for Biotechnology Information.

- Mező, G., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

- Chemical-Suppliers.com. This compound. Chemical-Suppliers.com.

- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound Hydrochloride (EVT-12466824) | 2070896-56-7 [evitachem.com]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

The Ascendant Therapeutic Potential of 1,4-Oxazepane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,4-Oxazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a structure of significant interest in medicinal chemistry. Its inherent three-dimensional conformation and synthetic accessibility provide a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological entities.[1] This guide provides a comprehensive overview of the diverse biological activities of 1,4-oxazepane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Central Nervous System (CNS) Applications: Targeting Neurological and Psychiatric Disorders

The conformational flexibility of the 1,4-oxazepane ring system allows for precise positioning of pharmacophores, making it an ideal scaffold for targeting CNS receptors with high affinity and selectivity.

Dopamine D4 Receptor Antagonism for Schizophrenia

The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[2] 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.

Mechanism of Action: These derivatives act as antagonists at the dopamine D4 receptor, modulating dopaminergic neurotransmission. The selectivity for the D4 subtype over other dopamine receptors is crucial for minimizing extrapyramidal side effects commonly associated with older antipsychotics.

Structure-Activity Relationship (SAR): A 3D-QSAR analysis of 2,4-disubstituted 1,4-oxazepanes has revealed key structural features for high D4 receptor affinity. The regions around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system are critical for binding.[2] Furthermore, the size of the oxazepane ring itself appears to be an important determinant of affinity.[2]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Materials:

-

Membrane homogenates from cells expressing the human dopamine D4 receptor.

-

[³H]Clozapine (radioligand).

-

Test 1,4-oxazepane derivatives.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane homogenate, [³H]Clozapine (at a concentration near its Kd), and varying concentrations of the test 1,4-oxazepane derivative.

-

Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualization: Dopamine D4 Receptor Binding Assay Workflow

Caption: Workflow for Dopamine D4 Receptor Radioligand Binding Assay.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Some aryl-fused 1,4-oxazepines are being investigated for their potential to alleviate memory dysfunction associated with reduced cholinergic function in Alzheimer's disease.[3]

Mechanism of Action: These derivatives are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Key Findings: Thieno-oxazepine hybrids have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] For instance, certain derivatives have shown IC₅₀ values in the sub-micromolar range for AChE inhibition.[3]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The 1,4-oxazepane scaffold has demonstrated significant potential in the development of novel anticancer agents through various mechanisms.

Kinase Inhibition in Colorectal Cancer

Mechanism of Action: A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[6] TNIK is a critical downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer (CRC).[6][7] By inhibiting TNIK, these compounds block the aberrant Wnt signaling that drives tumor growth and proliferation.[7] Molecular docking studies suggest that these inhibitors bind to the open, inactive conformation of the TNIK kinase domain.[8]

Structure-Activity Relationship (SAR): Structure-activity relationship analyses of these derivatives have led to the identification of compounds with IC₅₀ values in the nanomolar range. For example, compound 21k was identified as a highly potent TNIK inhibitor with an IC₅₀ of 0.026 µM and displayed excellent selectivity against a panel of other kinases.[6]

Experimental Protocol: In Vitro TNIK Inhibition Assay

Materials:

-

Recombinant human TNIK enzyme.

-

ATP.

-

Suitable peptide substrate.

-

Kinase buffer.

-

Test 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Reaction Setup: In a 96-well plate, add the TNIK enzyme, the test compound at various concentrations, and the peptide substrate in the kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Visualization: TNIK Inhibition in the Wnt/β-catenin Pathway

Caption: Inhibition of TNIK by 1,4-Oxazepane Derivatives in the Wnt Pathway.

Cytotoxic Activity of Coumarin-Containing Derivatives

Oxazepine derivatives of coumarin have been designed and synthesized to develop lead molecules with anticancer efficacy.[9]

Key Findings: These compounds have been shown to be sensitive to cancer cell lines, with IC₅₀ values in the micromolar range.[9] For instance, one derivative exhibited an IC₅₀ of 39.6 µM against the human colon cancer cell line CaCo-2, with high selectivity and low toxicity against a normal human liver cell line.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., CaCo-2).

-

Normal cell line (e.g., WRL68).

-

Cell culture medium and supplements.

-

1,4-Oxazepane-coumarin derivatives.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the 1,4-oxazepane-coumarin derivatives for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antifungal Activity: A Novel Mechanism Targeting Protein Synthesis

Sordarin analogues incorporating a 1,4-oxazepane moiety have emerged as a promising class of antifungal agents with a unique mechanism of action.

Mechanism of Action: Unlike many conventional antifungals that target the fungal cell membrane, sordarin and its derivatives inhibit protein synthesis by targeting the fungal elongation factor 2 (EF-2).[4][10] They stabilize the ribosome/EF2 complex, thereby halting the translocation step of protein synthesis.[10]

Structure-Activity Relationship (SAR): The N-substituents on the 1,4-oxazepane ring have a significant influence on the antifungal activity.[4] For example, an N-(2-methylpropenyl) derivative exhibited potent in vitro activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[4]

Table 1: Antifungal Activity of Sordarin 1,4-Oxazepane Derivatives against Candida albicans

| Compound | N-Substituent | MIC (µg/mL) |

| 12p | 2-methylpropenyl | 0.25[4] |

| ... | ... | ... |

Synthesis of 1,4-Oxazepane Derivatives

Several synthetic routes to 1,4-oxazepane derivatives have been developed, allowing for the generation of diverse libraries for biological screening.

General Synthetic Strategy for Benzo[f][4][5]oxazepin-5(2H)-ones

A common approach involves the reaction of 2-aminophenols with appropriate building blocks to construct the seven-membered ring.

Experimental Protocol: Synthesis of Substituted Benzo[b][4][5]oxazepines

This protocol describes a method for the synthesis of benzo[b][4][5]oxazepines via the reaction of 2-aminophenols with alkynones.[11]

Materials:

-

2-Aminophenol.

-

Alkynone.

-

1,4-Dioxane.

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the 2-aminophenol and the alkynone in 1,4-dioxane.

-

Heating: Heat the reaction mixture at 100°C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and purify the product by column chromatography.

Visualization: General Synthetic Workflow for 1,4-Oxazepane Derivatives

Caption: General Synthetic Workflow for 1,4-Oxazepane Derivatives.

Conclusion and Future Directions

The 1,4-oxazepane scaffold has proven to be a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity for various biological targets. Future research in this area should focus on expanding the chemical diversity of 1,4-oxazepane libraries, exploring their efficacy against a broader range of diseases, and advancing the most promising candidates through preclinical and clinical development. While no 1,4-oxazepane derivatives have been explicitly identified in late-stage clinical trials under that specific nomenclature, the related compound oxcarbazepine, which features a dibenz[b,f]azepine-10-carboxamide structure, is an approved antiepileptic drug, highlighting the therapeutic potential of seven-membered heterocyclic ring systems.[12][13] The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

- Kaneko, S., Arai, M., Uchida, T., Harasaki, T., Fukuoka, T., & Konosu, T. (2002). Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(13), 1705–1708. [Link]

- Castro, J., Cuevas, J. C., Fiandor, J. M., & Ruiz, J. R. (2002). Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives. Bioorganic & Medicinal Chemistry Letters, 12(10), 1371–1374. [Link]

- Serrano-Wu, M. H., St Laurent, D. R., Chen, Y., Huang, S., Lam, K. R., Matson, J. A., Mazzucco, C. E., Stickle, T. M., Tully, T. P., Wong, H. S., Vyas, D. M., & Balasubramanian, B. N. (2002). Sordarin oxazepine derivatives as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 12(19), 2757–2760. [Link]

- El-Sayed, N. S., et al. (2023). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents.

- Li, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786–1807. [Link]

- Mahmoud, M. A., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects.

- Ciufolini, M. A., & Dong, S. (2008). Sordarin, an antifungal agent with a unique mode of action. PMC. [Link]

- Castro, J., et al. (2002). Antifungal sordarins.

- Ibrahim, W. W., et al. (2023). Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. PMC. [Link]

- Hussain, Z., et al. (2024). Computational Docking Study of Oxazepine Based Compounds as Inhibitors of Acetylcholinesterase Enzyme in Alzheimer's Disease. LENS. [Link]

- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2020).

- Rawle, D. J., et al. (2019).

- Carreiras, M. C., Eleutério, A., & Marco-Contelles, J. (n.d.).

- Al-Soud, Y. A., et al. (2004). Anti-HIV activity of new substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues. PubMed. [Link]

- Rawle, D. J., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication.

- Begum, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC. [Link]

- de Groot, M. J., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

- Taira, H., et al. (2022). Structural Insight into TNIK Inhibition. PMC. [Link]

- Gill, R. K., et al. (2014). Recent development in[4][5]benzodiazepines as potent anticancer agents: a review. PubMed. [Link]

- Crossover Bioequivalence Study of Oxcarbazepine 600 mg Suspension Under Fasted Conditions. (2012). ClinicalTrials.gov. [Link]

- Oshimoto, K., et al. (2017). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(38), 8146–8153. [Link]

- Garcı́a-Muñoz, S., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. [Link]

- Li, Y., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

- HIV Therapy: The Latest Developments in Antiviral Drugs—A Scoping Review. (2024). MDPI. [Link]

- Crespan, E., et al. (2018). Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry. PMC. [Link]

- Safety and Efficacy of Oxcarbazepine Monotherapy in Adults With Partial Seizures. (2007). ClinicalTrials.gov. [Link]

- Clinical Trials, Science & Innovation. (n.d.). Arrowhead Pharmaceuticals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer’s Disease: In Vivo, In Vitro, Histopathological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitory activity of oxazole derivatives [repositorio.ulisboa.pt]

- 10. Sordarin, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

potential therapeutic applications of substituted 1,4-oxazepanes

An In-depth Technical Guide to the Therapeutic Potential of Substituted 1,4-Oxazepanes

Executive Summary

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily emerged from the periphery of medicinal chemistry to become recognized as a privileged scaffold.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability provide a unique framework for the design of novel therapeutics.[1][2] This guide offers a comprehensive exploration of the 1,4-oxazepane core, synthesizing foundational chemistry with advanced therapeutic applications. We will dissect key synthetic methodologies, delve into its proven applications in central nervous system (CNS) disorders, oncology, and infectious diseases, and examine critical drug development considerations such as structure-activity relationships and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this versatile heterocyclic system.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[2] Unlike flat, aromatic systems, the 1,4-oxazepane scaffold is non-planar and can adopt several low-energy conformations, with a chair-like conformation often being the most energetically favorable.[2] This distinct three-dimensionality is a cornerstone of its "privileged" status. It allows for the precise spatial arrangement of substituents, enabling derivatives to interact with complex biological targets with high affinity and selectivity.[1] The presence of both a hydrogen-bond accepting ether oxygen and a basic, nucleophilic secondary amine nitrogen provides rich handles for chemical modification and molecular interactions, making it a valuable building block for creating diverse chemical libraries.[1][3]

Synthetic Strategies for Building the 1,4-Oxazepane Core

The therapeutic exploration of any scaffold is fundamentally dependent on the availability of robust and flexible synthetic routes. A lack of reliable methods has historically hindered the widespread investigation of 1,4-oxazepanes.[4] However, recent advancements have provided scalable protocols, opening the door to extensive derivatization and library synthesis.[4]

Workflow: Synthesis via Reductive Amination

This workflow is particularly effective for generating 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.[1] The logic of this approach is a sequential, one-pot process that first forms an imine intermediate, which is then immediately reduced to the more stable amine, driving the reaction to completion.

Experimental Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies used to create libraries for screening against neurological targets.[1] The choice of sodium borohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the in situ-formed imine.

-

Reaction Setup: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted 1,4-oxazepane.[1]

Experimental Protocol 2: Synthesis of the 4-Boc-1,4-oxazepan-6-one Core

This route is highly valuable as it produces a versatile intermediate.[5] The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed with acid, allowing for subsequent diversification at the nitrogen atom. This strategy of building a stable, protected core is a cornerstone of modern library synthesis.

-

N-Boc Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 12-24 hours. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry and concentrate the organic layers to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.[5]

-

Oxidation: Dissolve the N-Boc protected alcohol from the previous step in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The resulting product is the corresponding carboxylic acid after workup.

-

Cyclization: Dissolve the carboxylic acid in a solvent such as DMF. Add a coupling agent like HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 12-24 hours. Dilute, wash, dry, and concentrate the reaction mixture. Purify by column chromatography to obtain 4-Boc-1,4-oxazepan-6-one.[5]

Therapeutic Applications in Central Nervous System (CNS) Disorders

The conformational flexibility of the 1,4-oxazepane ring makes it an ideal scaffold for interacting with the complex topographies of CNS receptors.[1]

Targeting Dopamine D₄ Receptors for Schizophrenia

The dopamine D₄ receptor is a key target for atypical antipsychotics, as antagonism of this receptor is thought to contribute to therapeutic effects with a potentially lower incidence of extrapyramidal side effects.[1] 1,4-Oxazepane derivatives have been synthesized as potent and selective D₄ receptor ligands.[6] 3D-QSAR (Quantitative Structure-Activity Relationship) studies have revealed that the size of the oxazepane ring and the nature of substituents on attached aromatic rings are critical for high affinity.[6]

| Compound Structure (Example) | Target Affinity (Kᵢ) | Selectivity Profile |

| 2,4-disubstituted 1,4-oxazepane | Low nanomolar range for D₄ | High selectivity over D₂ receptors |

| Fused benzo[b][1][7]oxazepine | Sub-micromolar to nanomolar | Varies with substitution |

Table 1: Representative data for 1,4-oxazepane derivatives as D₄ ligands. Affinity data is generalized from published studies.[1][6]

Monoamine Reuptake Inhibition

Compounds that inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are effective treatments for depression, anxiety, and other mood disorders.[8] Patent literature describes 1,4-oxazepane derivatives designed as triple reuptake inhibitors, aiming to provide a broad spectrum of efficacy. The oxazepane core serves as a central scaffold to correctly orient the pharmacophoric elements required for binding to the monoamine transporters.[8]

Anticonvulsant Activity

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests potential as broad-spectrum anticonvulsants.[1]

Applications in Oncology

The structural diversity of oxazepane derivatives has led to their investigation as anticancer agents, with several promising mechanisms of action identified.[9]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers, including colorectal cancer (CRC).[10] A series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepines were identified as potent anti-tumor agents. The lead compound demonstrated superior antiproliferative activity against SW620 colorectal cancer cells with an IC₅₀ value of 0.86 μM.[10] Mechanistic studies confirmed that this compound exerts its anti-tumor activity by blocking the PI3K-AKT signaling pathway, leading to the induction of cell cycle arrest and apoptosis.[10]

TNIK Inhibition in Colorectal Cancer

The Traf2- and Nck-interacting protein kinase (TNIK) is a downstream effector in the Wnt/β-catenin pathway and is considered a key therapeutic target for CRC.[11] A series of 3,4-dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives were discovered as a new class of highly selective TNIK inhibitors. The most potent compound, 21k , exhibited an IC₅₀ of 0.026 μM for TNIK and displayed excellent selectivity against a panel of 406 other kinases.[11] This compound effectively suppressed CRC cell proliferation and migration in vitro and showed significant antitumor activity in a HCT116 xenograft mouse model, highlighting it as a promising lead for further development.[11]

| Compound ID | TNIK IC₅₀ (µM) | Notes |

| 21k | 0.026 ± 0.008 | Excellent selectivity; effective in vivo.[11] |

| Lead Series | 0.026 - 5.0+ | SAR studies identified key structural requirements.[11] |

Table 2: Potency of 3,4-dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives as TNIK inhibitors.[11]

Antimicrobial Applications

The 1,4-oxazepane scaffold has also been incorporated into structures designed to combat microbial infections.

Sulfonamide Conjugates

Sulfonamides are a class of synthetic antimicrobials that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] By disrupting this pathway, they prevent bacterial growth. The conjugation of a 1,4-oxazepane moiety to a sulfonamide represents a novel strategy for antimicrobial drug discovery. While specific data for a 1,4-oxazepane-6-sulfonamide is not yet published, the framework for its evaluation is well-established.[12]

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial efficacy of novel compounds. The choice of the broth microdilution method is based on its efficiency and standardization, allowing for high-throughput screening.

-

Preparation: Prepare a stock solution of the test compound (e.g., 1,4-oxazepane-sulfonamide) in a suitable solvent like DMSO. Prepare a panel of bacterial strains (e.g., E. coli, S. aureus) grown to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (bacteria only) and negative controls (broth only).

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

| Bacterial Strain | Example MIC (µg/mL) |

| Escherichia coli (Gram-negative) | 16 |

| Staphylococcus aureus (Gram-positive) | 8 |

Table 3: Illustrative MIC data for a hypothetical 1,4-oxazepane-sulfonamide derivative. This data is for example purposes and is not experimental data for a specific compound.[12]

Key Considerations in Drug Development

Structure-Activity Relationship (SAR)

Systematic SAR studies are crucial for optimizing lead compounds. For the 1,4-oxazepane-based dopamine D₄ ligands, 3D-QSAR modeling has shown that steric bulk and electronic properties around the two benzene ring systems and the aliphatic amine of the oxazepane core are key determinants of affinity.[6] This provides a rational basis for further modification to enhance potency and selectivity.

Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful tool in medicinal chemistry.[13] The 1,4-oxazepane ring can be considered a bioisostere of other common heterocycles like morpholine or 1,4-diazepane.[4][14] This allows chemists to modulate physicochemical properties such as lipophilicity, metabolic stability, and polarity while potentially retaining the desired pharmacological activity. For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to improve pharmacokinetic properties, a strategy that could be applied to complex oxazepane derivatives.[15][16]

Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for its success as a drug.[17] While extensive PK data for novel 1,4-oxazepanes is limited, insights can be drawn from structurally related drugs like oxcarbazepine. Oxcarbazepine is rapidly metabolized in the liver via reduction to its active monohydroxy derivative (MHD).[18] This MHD is then primarily eliminated via glucuronidation.[18] Researchers developing 1,4-oxazepane therapeutics must anticipate similar metabolic pathways (e.g., N-dealkylation, oxidation, conjugation) and design compounds with favorable PK profiles, such as appropriate half-life and oral bioavailability.[19][20]

Future Directions and Conclusion

The substituted 1,4-oxazepane scaffold has demonstrated significant therapeutic potential across multiple disease areas, most notably in CNS disorders and oncology. Its unique structural features make it a highly adaptable core for generating potent and selective modulators of complex biological targets.

The path forward requires a multi-pronged approach. First, the development of more efficient and stereoselective synthetic routes will be essential to fully explore the chemical space around this scaffold.[21] Second, a deeper investigation into the structure-activity relationships for targets beyond dopamine receptors is needed to guide rational drug design. Finally, promising lead compounds identified in in vitro and preclinical models must be advanced into more extensive in vivo efficacy and safety studies to validate their therapeutic potential. The evidence synthesized in this guide strongly supports the continued and expanded investigation of 1,4-oxazepanes as a rich source of next-generation therapeutics.

References

- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. URL: https://www.benchchem.com/product/b12820161

- Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/product/B1282016-11S

- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a

- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28574488/

- Application Notes and Protocols: Antimicrobial Activity of 1,4-Oxazepane-6-sulfonamide - Benchchem. URL: https://www.benchchem.com/product/B1282016-14S

- Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30629230/

- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. URL: https://www.researchgate.

- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6548777994868759715b02ec

- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate. URL: https://www.researchgate.

- Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. URL: https://www.researchgate.

- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem. URL: https://www.benchchem.com/product/b12820161#technical-guide

- WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. URL: https://patents.google.

- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489812/

- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. URL: https://www.benchchem.com/product/b12820161#reactivity-comparison-between-1-4-oxazepane-and-1-3-oxazepane-systems

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15109520/

- Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00868k

- Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][12]imidazo[1,2-d][1][7]oxazepine and Benzo[f]benzo[7][12]oxazolo[3,2-d][1][7]oxazepine Derivatives - SciELO. URL: https://www.scielo.br/j/jbchs/a/mF8h8w5ZJz47S8T5C4dffQC/

- Synthesis of target benzo[b][1][7]oxazepines 1 a–j. - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-target-benzo-b-1-4-oxazepines-1-a-j_tbl1_319401734

- Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40267749/

- Synthesis, characterization and antimicrobial study of novel naphthalene linked 1,3-oxazepine derivatives - IJNRD. URL: https://www.ijnrd.org/papers/IJNRD2409203.pdf

- Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives - BioScience Academic Publishing. URL: https://biojournals.us/index.php/AJBCI/article/view/364

- Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22026888/

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations - SciSpace. URL: https://typeset.

- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02058

- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. URL: https://www.jmchemsci.com/article_169493.html

- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16289358/

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. URL: https://www.researchgate.

- Bioisosteres of Common Functional Groups. URL: https://www.med.upenn.edu/orr/documents/2015-08-12-Wipf-Bioisosteres.pdf

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402241/

- Bioisosteric Replacements - Cambridge MedChem Consulting. URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html

- Discovery of 3,4-Dihydrobenzo[ f][1][7]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34985886/

- Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - Stevens Institute of Technology. URL: https://research.stevens.edu/en/publications/synthesis-of-analogs-of-14-3-and-5-imino-oxazepane-thiazepane-an

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c4md00537f

- Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21389120/

- Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11543485/

- Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2000609/

- Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF - ResearchGate. URL: https://www.researchgate.

- Pharmacokinetics – Online content for student. URL: https://www.pharmacokinetics.be/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations [scispace.com]

- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Pharmacokinetics – Online content for student [sepia2.unil.ch]

- 18. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1,4-Oxazepane-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, with the exploration of novel molecular scaffolds being a cornerstone of innovation in drug discovery. Among the diverse array of heterocyclic systems, the 1,4-oxazepane nucleus has garnered considerable attention as a privileged scaffold. This seven-membered ring, containing both nitrogen and oxygen heteroatoms, offers a unique three-dimensional architecture that can effectively present pharmacophoric elements in chemical space, making it an attractive framework for the design of new therapeutic agents.[1]

Overview of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane scaffold is a versatile building block in the synthesis of compounds with a wide range of biological activities. Its inherent conformational flexibility allows for intricate interactions with various biological targets, a feature that is highly sought after in modern drug design.[1] Derivatives of this scaffold have been investigated for their potential as central nervous system (CNS) agents, antimicrobial compounds, and inhibitors of key enzymes implicated in disease.[2][3] The non-planar nature of the seven-membered ring allows for the precise spatial arrangement of substituents, which can lead to enhanced potency and selectivity for their intended biological targets.

Significance of Methyl 1,4-Oxazepane-2-carboxylate

This compound, in both its free base and hydrochloride salt forms, represents a key intermediate in the synthesis of more complex molecules within the 1,4-oxazepane class. The presence of the methyl ester at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives. This strategic functionalization is crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The study of this specific molecule provides valuable insights into the chemistry of the 1,4-oxazepane ring system and its potential for the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are crucial for its handling, formulation, and biological activity. Below is a summary of these key identifiers.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

| CAS Number | 1141669-57-9 | 2070896-56-7[4] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃[4] |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol [2] |

| Appearance | Not specified in available literature | White crystalline solid[2] |

| Solubility | Not specified in available literature | Soluble in polar solvents like water and methanol[2] |

Synthesis and Purification

Synthesis of this compound (Free Base)

A plausible synthetic strategy involves the cyclization of a suitably protected amino acid derivative. The general steps would include:

-

Protection of a suitable amino acid: Starting with a commercially available amino acid, the amino and/or other reactive groups are protected to prevent unwanted side reactions.

-

Introduction of the oxygen heteroatom: The protected amino acid is then reacted with a reagent that will introduce the oxygen atom at the desired position to form the seven-membered ring.

-

Cyclization: An intramolecular reaction is then carried out to form the 1,4-oxazepane ring.

-

Esterification: The carboxylic acid at the 2-position is esterified to yield the methyl ester.

-

Deprotection: Finally, the protecting groups are removed to yield the free base of this compound.

Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Detailed Experimental Protocol (General):

-

Dissolve the purified this compound free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Purification Methodologies

Purification of the final compounds is critical to ensure their suitability for further use. Common techniques include:

-

Column Chromatography: This is a standard method for purifying the free base, often using silica gel as the stationary phase and a mixture of organic solvents as the mobile phase.[5]

-

Recrystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of similar 1,4-oxazepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazepane ring, as well as a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the ring protons would provide information about the conformation of the seven-membered ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the oxazepane ring, and the methyl carbon of the ester.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₇H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at m/z 159.0895. For the hydrochloride salt, the molecular ion of the free base would be observed.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a promising structural motif in the design of new therapeutic agents.[1]

Central Nervous System (CNS) Agents

Derivatives of 1,4-oxazepane have been explored as ligands for CNS targets, such as the dopamine D4 receptor, which is implicated in schizophrenia.[6] The unique three-dimensional shape of the 1,4-oxazepane ring allows for the precise positioning of pharmacophoric groups to achieve high affinity and selectivity for these receptors. The structural characteristics of these compounds, resembling neurotransmitters, make them attractive candidates for the development of drugs targeting CNS disorders.[2]

Antimicrobial Agents

The 1,4-oxazepane nucleus has also been incorporated into molecules with potential antimicrobial activity.[2] Research has shown that certain derivatives of this scaffold exhibit inhibitory activity against various bacterial and fungal pathogens.[3][7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance, and the 1,4-oxazepane scaffold offers a promising starting point for the design of novel antimicrobial drugs.

References

- Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Accessed January 7, 2026. [Link]

- ResearchGate. Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid.

- ResearchGate. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.

- ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. PubMed. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. Accessed January 7, 2026. [Link]

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Accessed January 7, 2026. [Link]

- Royal Society of Chemistry. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Accessed January 7, 2026. [Link]

- ResearchGate. Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives.

- ACS Publications. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]

- International Journal of New Chemistry. Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. Accessed January 7, 2026. [Link]

- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Accessed January 7, 2026. [Link]

- ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]

- Royal Society of Chemistry. Synthesis of substituted benzo[b][2][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Accessed January 7, 2026. [Link]

- American Journal of Bioscience and Clinical Integrity. Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. Accessed January 7, 2026. [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

- National Center for Biotechnology Information. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed. Accessed January 7, 2026. [Link]

- Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Accessed January 7, 2026. [Link]

- ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

- National Center for Biotechnology Information. methyl (2R)-5-oxo-1,4-oxazepane-2-carboxylate. PubChem. Accessed January 7, 2026. [Link]

- Chemical Suppliers. This compound | CAS 1141669-57-9. Chemical Suppliers. Accessed January 7, 2026. [Link]

- PubChemLite. Methyl 1,4-oxazepane-6-carboxylate hydrochloride (C7H13NO3). PubChemLite. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PMC. Accessed January 7, 2026. [Link]

- Bentham Science. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. Accessed January 7, 2026. [Link]

- Amrita Vishwa Vidyapeetham. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. Accessed January 7, 2026. [Link]

- National Center for Biotechnology Information. Prodrug Approaches for CNS Delivery. PMC. Accessed January 7, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound Hydrochloride (EVT-12466824) | 2070896-56-7 [evitachem.com]

- 3. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | 2070896-56-7 [chemicalbook.com]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmchemsci.com [jmchemsci.com]

The Oxazepane Heterocycle: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the seven-membered oxazepane heterocyclic system has emerged as a scaffold of significant interest.[1] Its inherent three-dimensionality, coupled with the placement of both oxygen and nitrogen heteroatoms, provides a rich canvas for synthetic elaboration and the fine-tuning of physicochemical and pharmacological properties.[2] This guide offers an in-depth exploration of the oxazepane core, moving beyond a mere recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application in modern drug discovery programs. We will delve into the causal reasoning behind synthetic choices and the self-validating nature of robust analytical protocols, equipping researchers with the knowledge to confidently leverage this versatile heterocycle.

I. Structural Landscape: Isomeric Forms and Conformational Dynamics

The oxazepane ring is a saturated seven-membered heterocycle containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms give rise to two primary isomers of interest: 1,3-oxazepane and 1,4-oxazepane.[3][4] The distinction between these isomers is not trivial, as it fundamentally dictates the chemical reactivity and metabolic stability of the resulting molecules.[5]

-

1,3-Oxazepane: This isomer is characterized by an aminal-like (O-C-N) linkage. This structural feature renders the 1,3-oxazepane ring susceptible to hydrolysis, particularly under acidic conditions.[5] While this may be perceived as a liability, it can be strategically employed in the design of prodrugs or biodegradable linkers.

-

1,4-Oxazepane: In this arrangement, the oxygen and nitrogen atoms are separated, akin to a cyclic ether and a cyclic secondary amine. This imparts greater chemical and metabolic stability compared to the 1,3-isomer, making it a more common and robust scaffold for the development of durable therapeutic agents.[5]

The seven-membered ring of oxazepane is not planar and exists in a variety of flexible, low-energy conformations, such as the chair, boat, and twist-boat. The specific conformation adopted is influenced by the substitution pattern on the ring. Understanding these conformational preferences is critical, as it dictates the spatial orientation of substituents and their ability to engage with biological targets.[1][6]

II. Strategic Synthesis of the Oxazepane Core

The construction of the oxazepane ring can be achieved through a variety of synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the reaction.

A. Synthesis of 1,3-Oxazepane Derivatives: The Cycloaddition Approach

A prevalent and efficient method for the synthesis of 1,3-oxazepine derivatives involves the [5+2] cycloaddition reaction of a Schiff base (imine) with a cyclic anhydride, such as maleic or phthalic anhydride.[3][7][8]

-

Schiff Base Formation:

-

Equimolar amounts of an aromatic aldehyde and an aromatic amine are dissolved in absolute ethanol.

-

A catalytic amount of glacial acetic acid is added.

-

The mixture is refluxed for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid Schiff base is collected by filtration and recrystallized from a suitable solvent.[8]

-

-

Cycloaddition Reaction:

-

The purified Schiff base (1 equivalent) and a cyclic anhydride (e.g., phthalic anhydride, 1 equivalent) are dissolved in dry benzene or toluene.[7]

-

The reaction mixture is refluxed for 5-7 hours.[8]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization to yield the desired 1,3-oxazepine-4,7-dione derivative.[7]

-

The causality behind this protocol lies in the initial formation of the imine, which then possesses the necessary 2-atom component for the cycloaddition with the 5-atom anhydride. The use of dry solvents is critical to prevent hydrolysis of the anhydride and the resulting product.

Caption: Synthetic workflow for 1,3-oxazepine derivatives.

B. Synthesis of 1,4-Oxazepane Derivatives: Intramolecular Cyclization Strategies

The construction of the more stable 1,4-oxazepane ring often relies on intramolecular cyclization reactions. One notable approach involves the use of N-propargylamines as versatile building blocks.[9][10] Another powerful method is the intramolecular reductive etherification of suitable precursors.

This protocol is adapted from a method for the synthesis of substituted benzo[b][5][9]oxazepine derivatives.[11]

-

Reaction Setup:

-

In a sealed tube, combine the desired 2-aminophenol (1 equivalent) and an alkynone (1.2 equivalents).

-

Add 1,4-dioxane as the solvent.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by TLC.

-

-

Workup and Purification:

The proposed mechanism involves the initial formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization, a process in which the hydroxyl proton of the aminophenol plays a crucial role.[11]

Caption: Key steps in the synthesis of benzo[b][5][9]oxazepines.

III. Spectroscopic Characterization: Deciphering the Oxazepane Signature

The unambiguous characterization of synthesized oxazepane derivatives is paramount. A combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides a comprehensive structural elucidation.

A. Infrared (IR) Spectroscopy

-

C-O-C Stretching: The ether linkage in 1,4-oxazepanes typically exhibits a characteristic stretching vibration in the range of 1100-1250 cm⁻¹.

-

N-H Stretching: For non-acylated oxazepanes, a secondary amine N-H stretch will be observed around 3300-3500 cm⁻¹.

-

C=O Stretching: In oxazepane-diones, two distinct carbonyl stretches are expected for the lactone and lactam functionalities, typically in the range of 1680-1760 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of oxazepane derivatives.

-

Methylene Protons: The protons on the carbon atoms adjacent to the heteroatoms (e.g., -O-CH₂- and -N-CH₂-) are deshielded and typically appear as multiplets in the range of δ 3.0-5.0 ppm.[1]

-

Ring Protons: The remaining methylene protons of the seven-membered ring will resonate further upfield.

-

Aromatic Protons: Protons on any aromatic substituents will appear in the characteristic downfield region (δ 7.0-8.5 ppm).[4]

-

Carbons Adjacent to Heteroatoms: The carbon atoms bonded to oxygen and nitrogen are deshielded and will have chemical shifts in the range of δ 50-80 ppm.

-

Carbonyl Carbons: The carbonyl carbons of lactones and lactams in oxazepane-diones are significantly deshielded, appearing at δ 160-175 ppm.[4]

-

Aromatic Carbons: Aromatic carbons will resonate in the δ 110-150 ppm region.

The following table provides a summary of expected spectroscopic data for a hypothetical substituted 1,4-oxazepane.

| Spectroscopic Data | Expected Observations |

| FTIR (cm⁻¹) | 3350 (N-H), 2950-2850 (C-H), 1150 (C-O-C) |

| ¹H NMR (δ, ppm) | 3.5-4.5 (m, 4H, -O-CH₂- and -N-CH₂-), 2.5-3.0 (m, 4H, other ring CH₂), 1.5-2.0 (br s, 1H, NH) |

| ¹³C NMR (δ, ppm) | 65-75 (-O-CH₂-), 45-55 (-N-CH₂-), 25-35 (other ring CH₂) |

IV. Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The unique structural and physicochemical properties of the oxazepane ring have led to its incorporation into a wide array of biologically active molecules.

A. Central Nervous System (CNS) Agents

Derivatives of 1,4-oxazepane have been investigated as selective ligands for the dopamine D4 receptor, a target implicated in neurological and psychiatric disorders such as schizophrenia.[12] The ability of the oxazepane scaffold to present substituents in a specific three-dimensional arrangement is key to achieving receptor subtype selectivity.

B. Anti-inflammatory Agents

The 1,4-oxazepane scaffold has been identified as a promising structural motif for the design of novel cyclooxygenase-2 (COX-2) inhibitors.[13] In silico docking studies have shown that certain 1,4-oxazepine derivatives exhibit superior or comparable binding affinities to the COX-2 enzyme compared to standard drugs like celecoxib.[13]

C. Antibacterial Agents

Several studies have reported the synthesis and evaluation of oxazepine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][14] The mechanism of action is often attributed to the overall molecular structure and the presence of specific pharmacophoric features appended to the oxazepane core.

The following diagram illustrates the interaction of a 1,4-oxazepane derivative with a biological target, highlighting the importance of the scaffold in orienting key binding groups.

Caption: Oxazepane scaffold orienting substituents for target binding.

V. Conclusion and Future Perspectives

The oxazepane heterocyclic ring system represents a valuable and versatile scaffold in the medicinal chemist's toolbox. Its isomeric forms offer distinct properties that can be strategically exploited, and a growing number of synthetic methodologies provide access to a diverse chemical space. The demonstrated biological activities of oxazepane derivatives in various therapeutic areas underscore the continued importance of exploring this privileged structure. Future research will likely focus on the development of novel, stereoselective synthetic routes, a deeper understanding of the conformational control of biological activity, and the application of computational methods to guide the design of next-generation oxazepane-based therapeutics.

References